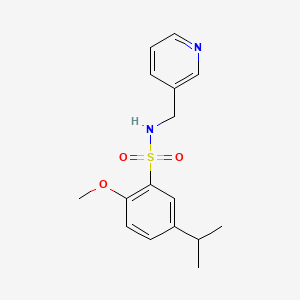

5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes an isopropyl group, a methoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.

Introduction of the Methoxy Group: Methoxylation is achieved through the reaction of the intermediate with methanol in the presence of a catalyst.

Attachment of the Isopropyl Group: The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

Pyridinylmethyl Substitution: The final step involves the nucleophilic substitution of the sulfonamide nitrogen with 3-pyridinylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzenesulfonamides depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Neurological Applications

Research indicates that compounds similar to 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide can modulate sodium channels, which are crucial in neuronal signaling. These compounds have been explored for their potential in treating sodium channel-mediated diseases such as epilepsy and related seizure disorders.

A patent outlines the use of benzenesulfonamide compounds in therapeutic contexts, emphasizing their ability to interact with voltage-gated sodium channels, which play a critical role in cellular excitability in muscle and nerve tissues . The modulation of these channels may help alleviate symptoms associated with hyperexcitability disorders.

Oncological Applications

The compound has also been investigated for its anticancer properties. In a study assessing various sulfonamide derivatives, it was found that certain structural modifications could enhance cytotoxic effects against cancer cell lines. Specifically, derivatives exhibiting high potency were shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as chemotherapeutic agents .

Case Study 1: Antiepileptic Potential

A study focusing on sodium channel blockers highlighted the efficacy of benzenesulfonamide derivatives in reducing seizure frequency in animal models of epilepsy. The specific compound demonstrated significant activity against Na+ channels, leading to decreased neuronal excitability and improved seizure control .

Case Study 2: Anticancer Activity

In vitro experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a notable reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis induction and cell cycle disruption observed .

Mecanismo De Acción

The mechanism of action of 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 5-isopropyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

- 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide

- 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide may exhibit unique biological activities due to the specific positioning of the pyridinylmethyl group. This positioning can influence the compound’s binding affinity and specificity for certain biological targets, making it a valuable molecule for further research and development.

Actividad Biológica

5-Isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activity that has garnered attention in medicinal chemistry. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections delve into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the sulfonamide : The sulfonamide group is introduced through the reaction of an amine with a sulfonyl chloride.

- Pyridine substitution : A pyridinylmethyl moiety is incorporated into the structure, enhancing the compound's biological profile.

- Final modifications : Additional functional groups may be added to optimize activity and selectivity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. The compound has shown potential against various bacterial strains, likely due to its ability to inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria. This mechanism is similar to that of established sulfa drugs.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for cytotoxic activity against cancer cell lines such as HT-29 (colon cancer) and COLO-205. Preliminary data suggest an IC50 value comparable to established chemotherapeutics, indicating significant promise as an anticancer agent .

In Vitro Studies

- Cytotoxicity : The compound demonstrated notable cytotoxic effects in vitro, with IC50 values indicating its efficacy against specific cancer cell lines. For example, compounds structurally related to this compound showed IC50 values ranging from 3.38 μM to 10.55 μM against various cancer cell lines, suggesting a robust anticancer profile .

- Mechanism of Action : Molecular docking studies have elucidated the binding interactions of this compound with target proteins involved in cancer proliferation pathways, providing insights into its mechanism of action.

Comparative Studies

A comparative analysis with other sulfonamide derivatives revealed that this compound exhibits enhanced selectivity towards certain cancer cell lines compared to traditional sulfa drugs. This selectivity is crucial for reducing side effects associated with chemotherapy.

Data Summary Table

Propiedades

IUPAC Name |

2-methoxy-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-12(2)14-6-7-15(21-3)16(9-14)22(19,20)18-11-13-5-4-8-17-10-13/h4-10,12,18H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLLFFCZNDTKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.